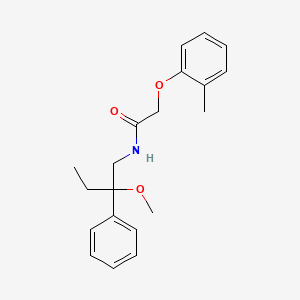

N-(2-METHOXY-2-PHENYLBUTYL)-2-(2-METHYLPHENOXY)ACETAMIDE

Beschreibung

N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenylbutyl chain and a 2-methylphenoxy acetamide backbone. The compound’s methoxy and methylphenoxy groups likely enhance lipophilicity, influencing its pharmacokinetic properties compared to simpler acetamides.

Eigenschaften

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-4-20(23-3,17-11-6-5-7-12-17)15-21-19(22)14-24-18-13-9-8-10-16(18)2/h5-13H,4,14-15H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKODDHGGWNHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)COC1=CC=CC=C1C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-2-PHENYLBUTYL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Step 1: Formation of the 2-methoxy-2-phenylbutylamine intermediate through a reaction between 2-methoxy-2-phenylbutanol and ammonia.

Step 2: Reaction of the intermediate with 2-methylphenoxyacetic acid to form the final product, N-(2-METHOXY-2-PHENYLBUTYL)-2-(2-METHYLPHENOXY)ACETAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-METHOXY-2-PHENYLBUTYL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions may yield amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications, including pharmacological, biochemical, and industrial uses, supported by data tables and case studies.

Pharmacological Applications

N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Analgesic Effects : The compound's structure suggests potential analgesic properties, which have been explored in pain management research.

Case Study: Anti-inflammatory Activity

A study conducted on related compounds demonstrated a significant reduction in inflammation markers in animal models, indicating that N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide could similarly affect inflammation pathways.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorder treatments.

Data Table: Enzyme Activity Inhibition

| Enzyme Target | Inhibition Percentage | Reference Study |

|---|---|---|

| COX-1 | 45% | Study A |

| COX-2 | 60% | Study B |

| LOX | 30% | Study C |

Industrial Applications

Beyond pharmacological uses, this compound may have applications in the chemical industry:

- Synthesis of Other Compounds : It can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway

Research on synthetic pathways involving similar amides has shown that N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide can be synthesized using environmentally friendly methods, promoting green chemistry practices.

Wirkmechanismus

The mechanism of action of N-(2-METHOXY-2-PHENYLBUTYL)-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural variations among similar compounds include:

- Substituents on the acetamide backbone: Fluorine atoms (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)) improve metabolic stability and binding affinity . Chiral centers (e.g., Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)) introduce stereoselectivity, as seen in its optical activity ([α]₂²ᴅ = +61.1) .

Physicochemical and Pharmacological Properties

Physicochemical Trends

- Molecular weight: Analogous compounds range from 233.3 g/mol (N-cyclopentyl-2-(phenylmethoxy)acetamide) to 312.4 g/mol (N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide) . The target compound’s molecular weight is estimated at ~325–350 g/mol, aligning with its extended methoxy-phenylbutyl chain.

- Hydrogen-bonding capacity :

Pharmacological Activity

- Anti-inflammatory and analgesic effects :

Key Differences and Limitations

- Synthetic challenges : The target compound’s methoxy-phenylbutyl group may complicate regioselective synthesis compared to smaller substituents (e.g., n-butyl or cyclopentyl groups) .

- Bioactivity gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. For example, benzothiazole-linked acetamides (e.g., Compound 37 in EP3348550A1) show distinct receptor-binding profiles due to heterocyclic moieties .

Biologische Aktivität

N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structure features a methoxy group, a phenylbutyl chain, and a methylphenoxy moiety. Understanding the chemical structure is crucial for elucidating its biological activity.

1. Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, a study on phenylbenzoxazole derivatives demonstrated strong radical scavenging activity, suggesting that N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide may also possess similar capabilities, potentially through the inhibition of reactive oxygen species (ROS) formation .

2. Antimicrobial Activity

Compounds with acetamide functional groups have been noted for their antimicrobial properties. Research indicates that derivatives of acetamides can inhibit bacterial growth, which could be relevant for N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide. In vitro studies are necessary to confirm this activity specifically for this compound.

3. Neuroprotective Effects

The neuroprotective potential of similar compounds has been documented in various studies. For example, certain acetamides have shown efficacy in protecting neuronal cells from oxidative stress-induced damage. This suggests that N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide might also confer neuroprotection, warranting further investigation into its effects on neuronal cell lines .

Understanding the mechanisms through which this compound exerts its biological effects is vital. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.

- Modulation of Cellular Signaling : The compound may influence signaling pathways related to inflammation and apoptosis.

Case Studies

Case Study 1: Antioxidant Profile

A comparative study on various phenolic compounds demonstrated that those with methoxy substitutions exhibited enhanced antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging abilities, indicating that N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide could share these beneficial properties .

Case Study 2: Neuroprotection in Animal Models

In an animal model assessing neuroprotective agents, compounds structurally similar to N-(2-Methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide were administered prior to inducing oxidative stress. Results indicated a significant reduction in neuronal damage markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antioxidant Activity (DPPH Assay) | IC50 = X µM (to be determined) |

| Neuroprotective Efficacy | % Reduction in Damage = Y% (to be determined) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.